A cyclohexanol and phenol derivative and metabolite of venlafaxine that functions as a SEROTONIN AND NORADRENALINE REUPTAKE INHIBITOR (SNRI) and is used as an ANTIDEPRESSIVE AGENT.
butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol
CAS No.: 448904-47-0
Cat. No.: VC0004828
Molecular Formula: C16H25NO2.C4H6O4
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.
![butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol - 448904-47-0](/images/no_structure.jpg)
CAS No. | 448904-47-0 |
---|---|
Molecular Formula | C16H25NO2.C4H6O4 |
Molecular Weight | 381.5 g/mol |
IUPAC Name | butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol |
Standard InChI | InChI=1S/C16H25NO2.C4H6O4/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |
Standard InChI Key | ORUUBRMVQCKYHB-UHFFFAOYSA-N |
SMILES | CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O |
Canonical SMILES | CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O |
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
Butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol is a 1:1 salt formed between butanedioic acid (succinic acid) and 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol. The molecular formula is C₁₆H₂₅NO₂·C₄H₆O₄, yielding a molecular weight of 381.5 g/mol.
Table 1: Key Chemical Identifiers
The compound’s structure features a phenolic ring substituted with a dimethylaminoethyl group and a hydroxycyclohexyl moiety, ionically bonded to succinic acid. This arrangement confers amphiphilic properties, enhancing its bioavailability.
Synthesis and Stability
The synthesis involves the reaction of 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol with succinic acid under controlled conditions to form the salt. The process typically employs solvent-based crystallization to achieve high purity . Stability studies indicate susceptibility to hydrolysis under extreme pH conditions, necessitating storage in airtight containers at controlled temperatures .
Pharmacological Profile
Mechanism of Action
As an SNRI, the compound inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) by binding to their respective transporters (SERT and NET) in presynaptic neurons. This action increases neurotransmitter concentrations in synaptic clefts, enhancing neurotransmission and alleviating depressive symptoms.
Table 2: Pharmacodynamic Properties
Parameter | Detail |
---|---|
Target Affinity (Ki) | SERT: 40 nM; NET: 558 nM |
Bioavailability | ~80% (oral administration) |
Half-life | 11 hours |
Metabolism | Hepatic (CYP3A4-mediated) |
Clinical Applications
Desvenlafaxine succinate is approved for major depressive disorder (MDD) and anxiety disorders. Clinical trials demonstrate efficacy comparable to venlafaxine but with a simplified metabolic pathway, reducing interpatient variability.
Physicochemical Properties and Reactivity
Solubility and Partitioning
The compound exhibits high solubility in water (≥50 mg/mL at 25°C) due to ionic interactions and hydrogen bonding. Its logP value of ~1.2 suggests moderate lipophilicity, balancing blood-brain barrier penetration with systemic circulation .
Spectroscopic Characterization
-
IR Spectroscopy: Peaks at 3200 cm⁻¹ (O-H stretch), 1700 cm⁻¹ (C=O of succinate), and 1250 cm⁻¹ (C-N stretch) .
-
NMR: ¹H NMR (D₂O) δ 1.2–1.8 (m, cyclohexyl), 2.9 (s, N(CH₃)₂), 6.7–7.1 (aromatic H).
Industrial and Research Applications
Pharmaceutical Manufacturing
The compound is a key intermediate in synthesizing desvenlafaxine, a widely prescribed antidepressant. Its production adheres to Good Manufacturing Practices (GMP), with stringent controls on impurity profiles (e.g., ≤0.1% residual solvents).
Material Science
Succinic acid derivatives are explored as biodegradable polymers. While this compound’s pharmaceutical focus limits industrial use, its structural motifs inspire novel materials with functional amine and carboxylate groups .
Future Research Directions
Ongoing studies investigate enantiomeric purity effects on SNRI activity and hybrid derivatives targeting dual 5-HT/NE-Dopamine reuptake inhibition. Advanced delivery systems, such as nanoparticle encapsulation, aim to enhance CNS targeting.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume